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Compound of Interest

Compound Name: diethylazanide;vanadium(4+)

Cat. No.: B12306807 Get Quote

Executive Summary
This guide details the protocol for depositing high-quality Vanadium Nitride (VN) diffusion

barriers using Tetrakis(diethylamido)vanadium(IV) (TDEAV) via Plasma-Enhanced Atomic

Layer Deposition (PEALD).

While Tantalum Nitride (TaN) has been the industry standard for copper interconnect barriers,

scaling limits have necessitated a shift to materials with lower resistivity and higher barrier

efficiency at reduced thicknesses. Vanadium Nitride (VN) offers a bulk resistivity of ~85

(vs. >200

for TaN) and superior adhesion to copper.

Key Value Proposition:

Low Thermal Budget: Process capable at < 150°C, compatible with BEOL (Back-End-of-

Line) thermal limits and temperature-sensitive polymer substrates used in bio-MEMS.

Precursor Efficacy: TDEAV provides a viable liquid source with sufficient vapor pressure,

avoiding the solid-source handling issues of halides (

).

Barrier Integrity: A 5nm VN film deposited via this protocol prevents Cu diffusion up to 700°C.
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Precursor Chemistry & Handling[1][2][3][4][5]
Tetrakis(diethylamido)vanadium(IV) [TDEAV] is a metal-organic precursor where a central

vanadium atom is bonded to four diethylamido ligands.

Property Specification

Formula

Oxidation State V(+4)

Physical State Dark liquid at 25°C

Vapor Pressure ~0.2 Torr at 60°C (Requires heating)

Thermal Stability Decomposes > 220°C (CVD window starts)

Reactivity
Highly moisture sensitive; reacts instantly with

to form oxides.

Handling Protocol
Storage: Store at < 20°C in a stainless steel ampoule under Ar/N2.

Delivery: Bubbler system required. Lines must be heated to 5-10°C above the bubbler

temperature to prevent condensation.

Safety: TDEAV releases diethylamine upon hydrolysis. All loading must occur in an inert

glovebox (

ppm,

ppm).

Deposition Mechanism: PEALD vs. Thermal[6][7]
To achieve low-temperature deposition (< 200°C) with low resistivity, Plasma-Enhanced ALD

(PEALD) is strictly superior to thermal ALD for this precursor.

Thermal ALD Limitation: The reaction between TDEAV and
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is kinetically slow below 250°C, leading to incomplete ligand removal, high carbon
incorporation, and porous, high-resistivity films.

PEALD Advantage:

plasma generates highly reactive radicals (

,

) that efficiently strip ethyl groups at temperatures as low as 70°C, densifying the film and
reducing Carbon content.

Reaction Pathway
Half-Reaction A (Precursor): TDEAV adsorbs onto surface

sites. Steric hindrance of the bulky diethylamido groups limits coverage to a monolayer.

Half-Reaction B (Plasma): Ammonia radicals attack the V-N bonds.
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Figure 1: PEALD Cycle workflow for Vanadium Nitride deposition. The plasma step is critical for

low-temperature carbon removal.

Experimental Protocol (SOP)
Objective: Deposit 10nm Low-Resistivity VN on Silicon/SiO2.

System Configuration
Reactor: Showerhead PEALD system (Direct Plasma).
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Precursor Temp: 60°C - 70°C (Vapor pressure ~0.3 Torr).

Line Temp: 85°C (Prevent condensation).

Carrier Gas: Argon or Nitrogen (99.9999% purity).

Process Parameters (Standard Recipe)
Parameter Setting Rationale

Substrate Temp 150°C

Optimal balance of GPC and

film density. (Window: 70°C–

200°C).

Base Pressure 100 mTorr Ensures efficient purging.

TDEAV Pulse 2.0 s
Long pulse required due to

steric bulk and low VP.

Purge 1 5.0 s

Critical to prevent CVD

(reaction with plasma in gas

phase).

Plasma Power 100 - 300 W

High power reduces resistivity

but may damage sensitive

substrates.

NH3 Flow 50 sccm Nitrogen source.

Plasma Time 10.0 s
Ensure complete ligand

removal deep in the film.

Purge 2 5.0 s Remove volatile amines.

Step-by-Step Execution
Substrate Prep: Clean Si wafer with dilute HF (1%) to remove native oxide if direct contact is

required, or solvent clean for SiO2.

Load Lock: Pump down to

Torr. Transfer to reactor.
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Thermal Stabilization: Soak substrate at 150°C for 10 mins in

flow.

Conditioning: Run 10 cycles of "Dummy" deposition (plasma only) to condition chamber

walls.

Deposition Loop: Execute 140 cycles (Target: ~10nm).

Note: Growth Per Cycle (GPC) is approx 0.71 Å/cycle at 150°C.[1]

Cool Down: Cool to < 60°C in

before venting to prevent oxidation of the VN surface.

Characterization & Data Analysis
Expected Film Properties
The following data compares PEALD (this protocol) vs. Thermal ALD using TDEAV.

Property PEALD (150°C)
Thermal ALD
(250°C)

Note

Growth Rate (GPC) ~0.71 Å/cycle ~0.4 - 0.5 Å/cycle
Plasma aids steric

clearance.

Resistivity (As-Dep) ~200 > 5,000 Thermal films are

carbon-rich.

Resistivity (Annealed) ~90 ~1,000
Anneal: 400°C in

.

Density ~5.8 g/cm³ ~4.5 g/cm³ Bulk VN is 6.13 g/cm³.

Crystal Structure
Polycrystalline (Cubic

-VN)
Amorphous

Barrier Performance (Copper Diffusion)
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To validate the barrier performance (crucial for drug delivery micro-pumps or ICs):

Test Structure: Si / VN (5nm) / Cu (100nm).

Stress Test: Anneal at 500°C, 600°C, 700°C for 30 mins.

Analysis: XRD. Look for the formation of Copper Silicide (

) peaks.

Pass Criteria: No

peaks up to 700°C.
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Figure 2: Vapor delivery schematic. The thermal gradient (60°C Bubbler

85°C Manifold) is mandatory to prevent line clogging.
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Troubleshooting & Optimization
Issue Probable Cause Corrective Action

High Resistivity (>500

)

Oxygen contamination or

incomplete reduction.

Check leak rate (< 1

mTorr/min). Increase Plasma

Power or Plasma Time.

Low Growth Rate (<0.5 Å/cy) Insufficient precursor dose.
Increase TDEAV pulse time or

Bubbler Temp (Max 75°C).

Haze / Particulates CVD parasitic growth.
Purge time is too short.

Increase Purge 1.

Poor Adhesion Native oxide on substrate.

Perform in-situ

or Ar plasma clean before

deposition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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